molecular formula C8H13N3O B7885418 2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone CAS No. 67685-95-4

2-Isocyano-1-(4-methylpiperazin-1-yl)ethanone

Cat. No. B7885418
Key on ui cas rn: 67685-95-4
M. Wt: 167.21 g/mol
InChI Key: MILFKCBKYQQRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927589B2

Procedure details

Prepared in accordance with Method B with methyl isocyanoacetate (1.0 g, 10.09 mmol) and N-methylpiperazine (1.37 mL, 15.14 mmol). The reaction mixture was stirred overnight at RT and then concentrated. The residue was dissolved in dichloromethane (50 mL) and evaporated. The residue was coevaporated three times with a mixture of CH2Cl2:cyclohexane=50:50 (3×10 mL). After drying 2-isocyano-1-(4-methyl-piperazin-1-yl)-ethanone VIB 01128 was obtained as yellow solid (1.67 g, 99% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6]C)=O)#[C-:2].[CH3:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1>>[N+:1]([CH2:3][C:4]([N:12]1[CH2:13][CH2:14][N:9]([CH3:8])[CH2:10][CH2:11]1)=[O:6])#[C-:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
1.37 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
with a mixture of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying 2-isocyano-1-(4-methyl-piperazin-1-yl)-ethanone VIB 01128

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](#[C-])CC(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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